3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties, which include tautomerism and the presence of nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The amino and carboxylic acid groups can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the amino group, affecting its biological activity and reactivity.
3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
Uniqueness
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the amino and iodine substituents, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-amino-4-iodo-2-methylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H2,7,8)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEYUIMEWSRVFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301204444 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301204444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-36-4 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301204444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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